4-Chloro-5-ethylthiophene-2-carbohydrazide
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Overview
Description
4-Chloro-5-ethylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C7H9ClN2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-ethylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through appropriate purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethylthiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-ethylthiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent with various therapeutic effects.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethylthiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylthiophene-2-carbohydrazide
- 4-Chloro-5-ethylthiophene-2-carboxylic acid
- 4-Chloro-5-ethylthiophene-2-thiol
Uniqueness
4-Chloro-5-ethylthiophene-2-carbohydrazide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9ClN2OS |
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Molecular Weight |
204.68 g/mol |
IUPAC Name |
4-chloro-5-ethylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C7H9ClN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) |
InChI Key |
RKYJPUTXFMMCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN)Cl |
Origin of Product |
United States |
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